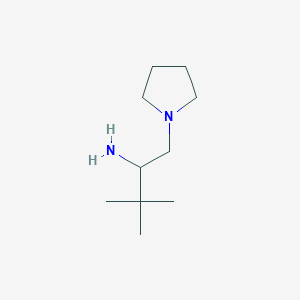

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine

Description

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine is a tertiary amine characterized by a pyrrolidine ring attached to a branched butanamine backbone.

Properties

IUPAC Name |

3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWODVMXFHKPVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406720 | |

| Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844882-19-5 | |

| Record name | α-(1,1-Dimethylethyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844882-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine serves as a building block for synthesizing complex organic molecules. It can participate in various chemical reactions:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Forms secondary or primary alcohols.

- Substitution Reactions : The nitrogen atom can be replaced by other nucleophiles under specific conditions.

Biology

The compound has been investigated for its potential biological activities:

- Cellular Processes : Studies indicate it may influence cellular viability and proliferation in various cell lines.

- Enzyme Interactions : It interacts with specific enzymes and receptors, modulating their activity. For instance, it has shown potential as a ligand for certain receptors involved in metabolic processes .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Applications : Its derivatives have been evaluated for their effectiveness against various diseases. For example, compounds derived from this structure have shown promise in drug discovery for conditions like type 2 diabetes and autoimmune diseases .

Case Study 1: Drug Development

Research has highlighted the use of pyrrolidine derivatives in drug discovery. A study demonstrated that compounds containing the pyrrolidine scaffold exhibited selective activity against specific targets related to autoimmune diseases. The binding interactions were analyzed using X-ray crystallography, revealing significant insights into their mechanisms of action .

Case Study 2: Antibacterial Activity

A series of spiro-pyrrolidine compounds were synthesized and evaluated for antibacterial properties against pathogens such as Vibrio cholerae and Bacillus subtilis. The most active compounds showed growth inhibition zones ranging from 13.0 to 15.1 mm at a concentration of 50 µg/ml . These findings suggest potential applications in developing new antibacterial agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; participates in oxidation, reduction, and substitution reactions. |

| Biology | Influences cellular processes; interacts with enzymes and receptors. |

| Medicine | Explored for therapeutic applications; potential in drug development against diabetes and autoimmune diseases. |

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine with analogous amines based on molecular structure, substituent effects, and synthesis methods. Key compounds are selected from the evidence to highlight similarities and differences.

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Steric Hindrance : The dimethyl groups in this compound likely increase steric bulk compared to 1-Cyclopropylpyrrolidin-3-amine , which has a smaller cyclopropyl substituent. This may reduce metabolic degradation rates.

- Lipophilicity : The diphenyl group in 1,1-Diphenyl-4-(pyrrolidin-1-yl)butan-1-amine enhances lipophilicity (logP ~4.5 estimated), whereas the target compound’s pyrrolidine and methyl groups suggest moderate lipophilicity (logP ~2.0–2.5).

- Heterocyclic Influence : Compounds like and incorporate fused or extended heterocycles (triazolo-pyridine, pyrimidinyl-piperazine), increasing rigidity and binding specificity compared to the simpler pyrrolidine in the target compound.

Biological Activity

3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine, also known as DM-PB, is a compound of significant interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C10H22N2

- Molecular Weight : 170.30 g/mol

- CAS Number : 4912766

The compound features a pyrrolidine ring attached to a butanamine backbone with two methyl groups at the third carbon position. This unique configuration contributes to its distinct biological activities.

The biological activity of DM-PB is primarily attributed to its interaction with various receptors and enzymes. The pyrrolidine moiety can modulate the activity of neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that DM-PB may act as a stimulant by enhancing the release of these neurotransmitters, which could have implications for its use in treating conditions such as ADHD or depression .

1. Stimulant Effects

DM-PB has been studied for its stimulant properties similar to other compounds in the cathinone class. It may enhance energy levels, alertness, and cognitive function by increasing monoamine neurotransmitter activity .

2. Potential Therapeutic Applications

Research is ongoing to evaluate DM-PB's potential as a therapeutic agent in various medical conditions:

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulant effects, it may be explored as a treatment option.

- Depression and Anxiety : Its ability to modulate neurotransmitter systems suggests potential antidepressant properties .

3. Antimicrobial Activity

Some studies have indicated that derivatives of DM-PB may exhibit antimicrobial properties. For example, modifications to the structure have shown efficacy against certain bacterial strains, although specific data on DM-PB itself remains limited .

Research Findings and Case Studies

Case Study Example

A recent study explored the effects of DM-PB on dopamine transporters in vitro. The results indicated that DM-PB significantly inhibited the reuptake of dopamine at concentrations as low as 10 μM, suggesting a mechanism similar to that of traditional stimulants like amphetamines .

Q & A

Q. What are the recommended safety protocols for handling 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine in laboratory settings?

Methodological Answer:

- Always consult Safety Data Sheets (SDS) for hazard identification, including inhalation risks, skin/eye contact procedures, and first-aid measures. For pyrrolidine derivatives like this compound, use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of exposure, follow protocols for pyrrolidine analogs: rinse eyes with water for ≥15 minutes, wash skin with soap, and seek medical attention for persistent symptoms .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, as tertiary amines are prone to oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the pyrrolidine ring and methyl groups. Compare chemical shifts with analogous compounds (e.g., 1-Cyclopropylpyrrolidin-3-amine, δH 2.5–3.5 ppm for pyrrolidine protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 170.25 g/mol for CHN) and detects impurities.

- Infrared (IR) Spectroscopy: Identify amine N-H stretches (~3300 cm) and tertiary amine C-N vibrations (~1200 cm) .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental validation to optimize synthetic routes for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as reductive amination or alkylation of pyrrolidine precursors. Calculate activation energies to identify rate-limiting steps .

- ICReDD Framework: Combine computational predictions with high-throughput experimentation. For example, screen catalysts (e.g., Pd/C for hydrogenation) under varying temperatures (25–80°C) and pressures (1–5 bar H) to validate theoretical pathways .

- Feedback Loops: Refine computational models using experimental kinetic data (e.g., Arrhenius plots) to improve accuracy for scale-up .

Q. What statistical experimental design approaches are recommended for investigating structure-activity relationships of this compound derivatives?

Methodological Answer:

- Factorial Design: Apply 2 factorial designs to evaluate variables (e.g., substituent size, solvent polarity) on bioactivity. For example, vary methyl group positions and measure binding affinity to receptors (e.g., σ receptors) .

- Response Surface Methodology (RSM): Optimize reaction conditions (e.g., pH, temperature) for derivative synthesis. Use central composite designs to map nonlinear relationships between variables and yield .

- Principal Component Analysis (PCA): Reduce dimensionality in datasets linking structural descriptors (e.g., logP, polar surface area) to pharmacological outcomes .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

Methodological Answer:

- Nanofiltration: Use polyamide membranes with MWCO 200–300 Da to separate the target compound (MW ~170 g/mol) from larger byproducts. Optimize transmembrane pressure (5–15 bar) and solvent composition (e.g., ethanol/water mixtures) .

- Liquid-Liquid Extraction: Design pH-dependent extraction protocols. Tertiary amines like this compound can be protonated at pH < 3 (aqueous phase) and recovered via basification (pH > 10) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental yields in the synthesis of this compound?

Methodological Answer:

- Error Source Identification: Check for overlooked intermediates in DFT calculations (e.g., zwitterionic forms) or unaccounted solvent effects (e.g., dielectric constant in simulations vs. actual solvent) .

- Sensitivity Analysis: Test computational models against minor perturbations (e.g., ±10°C in temperature) to assess robustness.

- Cross-Validation: Compare results across multiple software (e.g., Gaussian vs. ORCA) and experimental replicates (n ≥ 3) to isolate systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.